molecular formula C15H15NO2 B14417632 1,7-Dimethoxy-6-methyl-9H-carbazole CAS No. 82463-77-2

1,7-Dimethoxy-6-methyl-9H-carbazole

Cat. No.: B14417632
CAS No.: 82463-77-2
M. Wt: 241.28 g/mol
InChI Key: BOWHMVWINBRMRI-UHFFFAOYSA-N
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Description

1,7-Dimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are a class of organic compounds known for their three-ring system, which includes a pyrrole ring fused on either side to benzene rings. This particular compound is characterized by the presence of two methoxy groups at positions 1 and 7, and a methyl group at position 6 on the carbazole core. Carbazoles have garnered significant attention due to their versatile applications in various fields, including organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .

Industrial Production Methods

Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce this compound-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

1,7-Dimethoxy-6-methyl-9H-carbazole can be compared with other similar carbazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

82463-77-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,7-dimethoxy-6-methyl-9H-carbazole

InChI

InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3

InChI Key

BOWHMVWINBRMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC

Origin of Product

United States

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